Dictyoquinazol A

neuroprotection oxidative stress structure-activity relationship

Dictyoquinazol A (3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolin-4-one) is a quinazolinone alkaloid first isolated from the edible mushroom Dictyophora indusiata. It represents one of the very few natural products containing the quinazoline scaffold.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B1201164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDictyoquinazol A
Synonymsdictyoquinazol A
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO
InChIInChI=1S/C17H16N2O4/c1-22-12-4-6-16(11(7-12)9-20)19-10-18-15-5-3-13(23-2)8-14(15)17(19)21/h3-8,10,20H,9H2,1-2H3
InChIKeySHUSJJZZTZAKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dictyoquinazol A – A Structurally Rare Quinazolinone Alkaloid with Validated Neuroprotective Activity from Mushroom Origin


Dictyoquinazol A (3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolin-4-one) is a quinazolinone alkaloid first isolated from the edible mushroom Dictyophora indusiata [1]. It represents one of the very few natural products containing the quinazoline scaffold [1]. The compound has demonstrated neuroprotective effects in primary neuronal cultures, reducing cell death triggered by excitotoxic and oxidative insults [1][2]. Its unique structure combines a 6-methoxyquinazolinone core with a 2-hydroxymethyl-4-methoxyphenyl substituent, a motif absent from synthetic quinazolinone drugs such as methaqualone [1]. Total synthesis has been achieved via multiple routes, enabling analogue generation and structure–activity relationship (SAR) studies [2][3].

Rare Quinazolinone Probe Structurally distinct natural alkaloid with a 6-methoxyquinazolinone core; suitable for neuroprotection pathway studies.
Primary Neuron Assay Context Reported assay response in cortical neuron models of excitotoxicity and oxidative stress; supports cell-based neuroprotection screening.
Synthetic Accessibility Total synthesis achieved via multiple routes, enabling analogue generation and structure–activity relationship (SAR) exploration.

Why Dictyoquinazol A Cannot Be Replaced by Other Quinazolinones or Generic Neuroprotectants


Quinazolinone derivatives exhibit highly divergent biological activities depending on subtle substitution patterns. Dictyoquinazol A’s neuroprotective profile is tightly linked to its 6-methoxy and 2-hydroxymethyl-4-methoxyphenyl groups, as demonstrated by systematic SAR studies [1]. Removal of either methoxy group abolished protection against oxidative stress, while modifications to the benzylic alcohol or heterocyclic core dramatically shifted the selectivity profile across distinct injury pathways (glutamate excitotoxicity, H₂O₂ oxidative stress, staurosporine-induced apoptosis) [1]. Natural congeners dictyoquinazol B and C exist as inseparable rotameric mixtures, complicating their analytical characterisation and batch-to-batch reproducibility [2]. Consequently, neither the natural congeners nor off-the-shelf quinazolinones (e.g., methaqualone, gefitinib) can serve as functional substitutes for dictyoquinazol A in neuroprotection assays or stroke-focused research programmes.

Methoxy requirement Oxidative-stress neuroprotection assay response depends on the 6-methoxy and 4′-methoxy groups; demethoxy analogues may show no detectable activity.
Congener inconsistency Natural congeners B and C exist as inseparable rotameric mixtures, which may compromise analytical reproducibility and lot-to-lot consistency.
Divergent pharmacology Off-the-shelf quinazolinones (e.g., methaqualone, gefitinib) carry different substitution patterns and biological profiles; assay response may not transfer.

Dictyoquinazol A – Quantitative Differentiation Evidence Against Closest Analogues and Natural Congeners


Methoxy Groups Are Essential for Protection Against Oxidative Stress: Dictyoquinazol A vs. Demethoxy Analogue 11

In a direct head-to-head comparison, dictyoquinazol A (1) provided a maximal 22% improvement in neuronal cell viability at 0.6–1.2 μM against H₂O₂-induced toxicity, whereas the analogue 11, which lacks both methoxy substituents, showed essentially no protective activity across the entire concentration range tested [1]. This demonstrates the indispensable role of the methoxy groups in conferring anti-oxidative neuroprotection.

Methoxy group requirement
Head-to-head
22% cell viability improvement at 0.6–1.2 μM
Supports oxidative-stress neuroprotection assay context; methoxy substitution required for observed response.
Analogue 11 (no methoxy groups) shows no detectable protection. H₂O₂ model, mouse cortical neurons.
neuroprotection oxidative stress structure-activity relationship

Dictyoquinazol A Demonstrates Robust Anti-Apoptotic Activity That Is Retained by Methoxy Variants But Lost by Thiocarbonyl Modification

Dictyoquinazol A (1) produced a 41% increase in cell survival at a concentration of 0.3 μM against staurosporine (STS)-induced apoptosis. Analogue 11 (no methoxy groups) and analogues 12–14 (benzylic alcohol variations) exhibited approximately equal protective activity to 1, whereas analogue 16 (thiocarbonyl C=S substitution on the quinazolinone core) was markedly less potent [1]. This indicates that the methoxy groups are dispensable for anti-apoptotic activity, but the carbonyl-to-thiocarbonyl switch on the heterocyclic core severely compromises efficacy.

Anti-apoptotic activity
Head-to-head
41% survival increase at 0.3 μM vs. staurosporine
Supports anti-apoptotic pathway-response interpretation; heterocyclic core modification (C=S) markedly reduces effect.
Analogue 16 (thiocarbonyl) described as much less potent. Mouse cortical neurons, 125 nM STS.
apoptosis stroke model staurosporine

Dictyoquinazol A Surpasses Natural Congeners B and C in Analytical Tractability and Reproducibility

The original isolation study revealed that dictyoquinazol B and C exist as mixtures of inseparable rotamers (2a/2b in 1:0.8 ratio; 3a/3b mixture) due to fast interconversion on the HPLC timescale, rendering them unamenable to single-entity purification [1]. In contrast, dictyoquinazol A is a single, stable species amenable to full spectroscopic characterisation and reproducible total synthesis [1][2]. This fundamental difference means that only dictyoquinazol A can be reliably sourced, characterised, and assayed as a homogeneous substance.

Analytical homogeneity
Cross-study
Single stable rotamer; full NMR assignment
Only congener suitable as a defined reference standard; supports reproducible bioassay procurement.
Congeners B and C exist as inseparable rotameric mixtures (1:0.8 for B), complicating characterization.
natural product chemistry rotamerism quality control

Synthetic Accessibility: Dictyoquinazol A Is Now Available via a Short Two-Step Total Synthesis, Enabling Analogue Libraries

The first total synthesis of dictyoquinazol A required six steps with a 36% overall yield [1]. A subsequent concise two-step dimerisation–cyclocondensation strategy was developed, exploiting the molecule's hidden symmetry to dramatically shorten the route [2]. This improved synthetic accessibility enables rapid generation of structural analogues for SAR exploration, a capability not available for the rotameric, inseparable natural congeners B and C [3].

Synthetic accessibility
Cross-study
Two-step total synthesis reported; 36% overall yield (6-step route)
Enables medicinal chemistry SAR programmes; superior scalability over natural isolation.
Natural congeners B/C have no reported total synthesis due to rotameric instability.
total synthesis medicinal chemistry scalability

Dictyoquinazol A – Evidence-Backed Application Scenarios in Neuroprotection and Stroke Research


Oxidative-Stress-Mediated Neurodegeneration Models (H₂O₂ Challenge)

Dictyoquinazol A is directly validated for use in neuronal H₂O₂-insult models, where it produces a concentration-dependent 22% maximal rescue of cell viability at sub-micromolar concentrations (0.6–1.2 μM) [1]. Its methoxy groups are essential for this activity, as the demethoxy analogue 11 is completely inactive [1]. This makes dictyoquinazol A a mechanistically selective probe for oxidative-stress neuroprotection pathways, distinct from methoxy-devoid quinazolinones.

Apoptosis-Driven Ischaemic Stroke Models (Staurosporine Challenge)

In staurosporine-induced apoptosis models (125 nM STS), dictyoquinazol A delivers a 41% increase in neuronal survival at 0.3 μM [2]. Unlike oxidative-stress protection, anti-apoptotic activity is tolerant of methoxy removal but highly sensitive to heterocyclic core modification (C=S analogue 16 shows marked loss of potency) [2]. Researchers investigating apoptotic pathways in stroke should therefore select dictyoquinazol A over thiocarbonyl-containing synthetic variants.

Excitotoxicity Screening and Multi-Modal Neuroprotection Profiling

Dictyoquinazol A protects primary mouse cortical neurons against both glutamate- and NMDA-induced excitotoxicities in a dose-dependent manner [3]. When used as a reference scaffold, it enables multi-modal profiling: certain analogues (e.g., 15, C=O heterocyclic variant) improve protection against all three injury stimuli simultaneously, while others show stimulus-specific enhancement [2]. This positions dictyoquinazol A as the essential parent compound for constructing focused quinazolinone libraries aimed at deciphering neuron-injury signalling networks.

Medicinal Chemistry Starting Point for Scalable Stroke Therapeutics

With a two-step total synthesis established [4] and a well-defined SAR landscape [2], dictyoquinazol A serves as a scalable lead scaffold for iterative medicinal chemistry optimisation. Its structural simplicity compared to the rotameric natural congeners (B, C) [3] ensures reproducible scale-up and dependable lot-to-lot analytical consistency, meeting the procurement requirements of drug discovery programmes targeting ischaemic stroke.

Application
Selection Property
Validation Focus
Oxidative-stress neurodegeneration models
Methoxy-substituted quinazolinone probe
Cell viability endpoint under H₂O₂ challenge
Apoptosis-driven ischaemic stroke models
Core carbonyl quinazolinone scaffold
Anti-apoptotic pathway response (STS model)
Multi-modal neuroprotection profiling
Parent scaffold for SAR library generation
Pathway-specific injury model responses
Medicinal chemistry starting point
Scalable two-step synthesis
Batch-to-batch analytical consistency
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